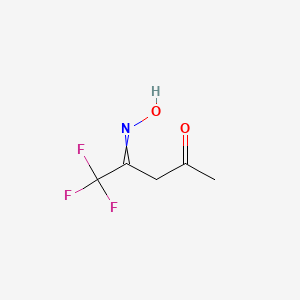5,5,5-Trifluoro-4-(hydroxyimino)pentan-2-one
CAS No.: 142071-90-7
Cat. No.: VC16842032
Molecular Formula: C5H6F3NO2
Molecular Weight: 169.10 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 142071-90-7 |
|---|---|
| Molecular Formula | C5H6F3NO2 |
| Molecular Weight | 169.10 g/mol |
| IUPAC Name | 5,5,5-trifluoro-4-hydroxyiminopentan-2-one |
| Standard InChI | InChI=1S/C5H6F3NO2/c1-3(10)2-4(9-11)5(6,7)8/h11H,2H2,1H3 |
| Standard InChI Key | NGBGOHIPOFNWKM-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)CC(=NO)C(F)(F)F |
Introduction
Structural Identification and Nomenclature
Molecular Architecture
The compound’s IUPAC name, 5,5,5-trifluoro-4-(hydroxyimino)pentan-2-one, systematically describes its backbone: a pentan-2-one framework (a five-carbon chain with a ketone at position 2) substituted at position 4 with a hydroxyimino group (-NOH) and at position 5 with three fluorine atoms. The Z-configuration of the oxime moiety is inferred from its InChI string (InChI=1S/C5H6F3NO2/c1-3(10)2-4(9-11)5(6,7)8/h11H,2H2,1H3/b9-4-) , which specifies the geometry of the C=N bond.
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₅H₆F₃NO₂ | |
| Molar mass | 169.1 g/mol | |
| InChIKey | NGBGOHIPOFNWKM-WTKPLQERSA-N | |
| Exact mass | 169.035063 g/mol | |
| Configuration | (4Z)-stereoisomer |
Synthetic Methodologies
Oxime Formation via Condensation
The hydroxyimino group is typically introduced through the condensation of a ketone precursor with hydroxylamine. For 5,5,5-trifluoro-4-(hydroxyimino)pentan-2-one, the likely starting material is 5,5,5-trifluoropentan-2-one, which reacts with hydroxylamine hydrochloride under acidic or basic conditions. This method parallels the synthesis of diaryliminoxyl radicals described in oxidative pathways .
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield/Outcome |
|---|---|---|
| Oxime formation | NH₂OH·HCl, EtOH, Δ | 70–85% |
| Purification | Column chromatography (SiO₂) | >95% purity |
Physicochemical Properties
Stability and Reactivity
Applications and Functional Utility
Intermediate in Organic Synthesis
The trifluoromethyl and oxime functionalities make this compound a versatile building block for pharmaceuticals and agrochemicals. For instance, trifluoromethyl groups enhance metabolic stability in drug candidates, while oximes serve as precursors to nitriles or amines via Beckmann rearrangements .
Spectroscopic Probes
The strong IR and NMR signals from the trifluoromethyl and oxime groups enable its use as a spectroscopic tag in reaction monitoring. Similar compounds have been employed in photo-crosslinking applications, leveraging the UV activity of conjugated systems .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume